(2R,6S)-1-ethyl-2,6-dimethylpiperazine
Description
(2R,6S)-1-Ethyl-2,6-dimethylpiperazine is a chiral piperazine derivative characterized by an ethyl group at the N1 position and methyl groups at the 2R and 6S positions of the piperazine ring. Its molecular formula is C₉H₂₀N₂ (MW: 156.27 g/mol) . The stereochemistry of the methyl groups (cis configuration) and the ethyl substituent contribute to its unique physicochemical and biological properties. This compound is of interest in pharmaceutical research due to piperazine’s versatility as a scaffold in drug design, particularly for CNS-targeting agents and antimicrobials .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R,6S)-1-ethyl-2,6-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t7-,8+ |
InChI Key |
GKHLJUSYIJMTQH-OCAPTIKFSA-N |
Isomeric SMILES |
CCN1[C@@H](CNC[C@@H]1C)C |
Canonical SMILES |
CCN1C(CNCC1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between (2R,6S)-1-ethyl-2,6-dimethylpiperazine and analogous piperazine derivatives:
Key Observations :
- Substituent Effects: The ethyl group in this compound enhances lipophilicity compared to unsubstituted cis-2,6-dimethylpiperazine (logP: ~1.2 vs. ~0.5) .
- Stereochemical Influence : The cis (2R,6S) configuration distinguishes it from trans isomers, which exhibit distinct melting points (e.g., cis-2,6-dimethylpiperazine melts at 108–111°C, while trans isomers have higher melting points) .
Antituberculosis Activity
- Spiropyrimidinetrione Derivatives : Meso-2,6-dimethylpiperazine (a racemic mixture) was used to synthesize DNA gyrase inhibitors with antituberculosis activity, highlighting the scaffold’s role in antimicrobial design . The ethyl substituent in this compound may modulate target affinity or metabolic stability.
Phosphodiesterase (PDE) Inhibition
- Acetildenafil Analogues : Substitution of N-ethylpiperazine with 3,5-dimethylpiperazine in acetildenafil analogues resulted in altered PDE5 inhibition profiles, underscoring the impact of piperazine substituents on enzyme selectivity .
Psychoactive Properties
- MT-45 : The cyclohexyl and diphenylethyl substituents in MT-45 confer potent opioid-like effects, demonstrating how piperazine derivatives can exhibit diverse pharmacological activities depending on substituents .
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